molecular formula C23H24N2O3 B272183 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile

Numéro de catalogue B272183
Poids moléculaire: 376.4 g/mol
Clé InChI: XHLMYWYBWPRKLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNK-IN-8 and is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).

Mécanisme D'action

JNK-IN-8 works by inhibiting the activity of JNK, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, JNK-IN-8 can induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, JNK-IN-8 can induce cell cycle arrest and apoptosis, while in neurons, it can protect against oxidative stress and apoptosis. Additionally, JNK-IN-8 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of JNK-IN-8 is its high potency and selectivity for JNK, making it a valuable tool for studying the role of JNK in various cellular processes. However, JNK-IN-8 can also have off-target effects, particularly at higher concentrations, which can complicate data interpretation. Additionally, JNK-IN-8 is not suitable for use in vivo due to its poor solubility and bioavailability.

Orientations Futures

There are several future directions for research on JNK-IN-8, including:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the potential use of JNK-IN-8 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Exploration of the role of JNK in other diseases, such as cardiovascular disease and diabetes, and the potential use of JNK-IN-8 in these contexts.
4. Development of new JNK inhibitors with improved selectivity and bioavailability for in vivo use.
Conclusion:
In conclusion, JNK-IN-8 is a potent and selective inhibitor of JNK that has shown promise in scientific research for its potential use in cancer and neurodegenerative disease therapies. While there are limitations to its use in lab experiments, JNK-IN-8 remains a valuable tool for studying the role of JNK in cellular processes and exploring new avenues for disease treatment.

Méthodes De Synthèse

The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-bromo-1-butanol with 2-(4-propylphenyl)acetaldehyde to form the intermediate compound, which is then reacted with 3-(2-oxo-2-(4-propylphenyl)ethyl)indolin-2-one to form the final product. This synthesis method has been optimized and improved over the years, resulting in a highly pure and reliable product.

Applications De Recherche Scientifique

JNK-IN-8 has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, JNK-IN-8 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Propriétés

Formule moléculaire

C23H24N2O3

Poids moléculaire

376.4 g/mol

Nom IUPAC

4-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-1-yl]butanenitrile

InChI

InChI=1S/C23H24N2O3/c1-2-7-17-10-12-18(13-11-17)21(26)16-23(28)19-8-3-4-9-20(19)25(22(23)27)15-6-5-14-24/h3-4,8-13,28H,2,5-7,15-16H2,1H3

Clé InChI

XHLMYWYBWPRKLG-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

SMILES canonique

CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.